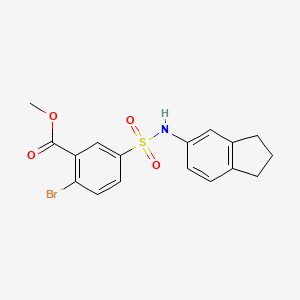
methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It is a member of the sulfonamide family of compounds, which are known for their antibacterial, antifungal, and antitumor properties.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate is not well understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate has been reported to have biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. Additionally, it has been reported to have a synergistic effect when used in combination with other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further research. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate. One direction is to further investigate its mechanism of action and how it interacts with other chemotherapeutic agents. Another direction is to study its potential applications in other types of cancer. Additionally, there is a need to develop more efficient synthesis methods to increase the yield and purity of the final product.
Synthesemethoden
The synthesis of methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate involves the reaction of 2-bromo-5-nitrobenzoic acid with 2,3-dihydro-1H-indene-5-sulfonamide in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting product is then treated with methyl iodide to form methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate. This method has been reported to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate has been studied for its potential applications in the field of medicine. It has been reported to have anticancer properties, specifically against breast cancer cells. In a study conducted by Zhang et al. (2017), it was found that methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it was found to have a synergistic effect when used in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S/c1-23-17(20)15-10-14(7-8-16(15)18)24(21,22)19-13-6-5-11-3-2-4-12(11)9-13/h5-10,19H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABRZHLAGNDWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)
![[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7552196.png)
![2-(diethylamino)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7552207.png)
![N-[2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]ethyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7552213.png)
![(E)-N-[3-[4-(dimethylamino)phenyl]propyl]-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide](/img/structure/B7552215.png)
![1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B7552230.png)
![N-[(3-carbamoylphenyl)methyl]-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7552232.png)
![1-(4-bromobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7552236.png)
![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7552243.png)
![2-(3,4-difluorophenoxy)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B7552247.png)
![Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B7552272.png)
![[1-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7552278.png)